Methyl 4-methoxy-3-methylbenzoylformate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-6-8(4-5-9(7)14-2)10(12)11(13)15-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDZQELLYZHESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for Methyl 4 Methoxy 3 Methylbenzoylformate
Esterification Strategies for Substituted Benzoylformic Acids
A primary and direct route to methyl 4-methoxy-3-methylbenzoylformate involves the esterification of its corresponding carboxylic acid, 4-methoxy-3-methylbenzoylformic acid. This transformation can be achieved using several protocols, ranging from classical methods to more modern, greener alternatives.
Classical Acid-Catalyzed Esterification Protocols for Methyl Esters
The most common and well-established method for converting a carboxylic acid to its methyl ester is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.com
For the synthesis of this compound, this would involve the reaction of 4-methoxy-3-methylbenzoylformic acid with methanol and an acid catalyst. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the methanol. Subsequent elimination of water yields the desired ester. masterorganicchemistry.com
Table 1: Reaction Conditions for Classical Acid-Catalyzed Esterification
| Parameter | Condition |
| Substrate | 4-methoxy-3-methylbenzoylformic acid |
| Reagent | Methanol (often used as solvent) |
| Catalyst | Concentrated H₂SO₄ or HCl |
| Temperature | Reflux |
| Reaction Time | Several hours |
Heterogeneous Catalysis in Benzoylformate Synthesis (e.g., TiO₂/SO₄²⁻ Type Solid Acid Catalysts)
In recent years, heterogeneous catalysts have gained significant attention as they offer advantages such as easier separation from the reaction mixture, reusability, and reduced environmental impact compared to traditional homogeneous acid catalysts. google.commdpi.com For the synthesis of methyl benzoylformates, sulfated metal oxides, particularly TiO₂/SO₄²⁻, have been shown to be effective solid acid catalysts. google.comasianpubs.org
These catalysts provide active sites for the esterification reaction to occur. The synthesis of methyl benzoylformate using a TiO₂/SO₄²⁻ catalyst from benzoylformic acid and methanol has been reported to proceed with high selectivity and yield under mild reaction conditions. google.com This method avoids the corrosive nature and environmental hazards associated with liquid sulfuric acid. google.com A similar approach could be readily adapted for the synthesis of this compound.
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for Benzoylformate Synthesis
| Feature | Classical Acid Catalysis (H₂SO₄) | Heterogeneous Catalysis (TiO₂/SO₄²⁻) |
| Catalyst State | Homogeneous (liquid) | Heterogeneous (solid) |
| Separation | Difficult, requires neutralization | Easy, by filtration |
| Reusability | Not reusable | Reusable |
| Corrosiveness | High | Low |
| Environmental Impact | Higher | Lower |
Green Chemistry Approaches in Benzoylformate Derivatization
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzoylformate synthesis, this translates to the use of environmentally benign catalysts and solvents. The use of solid acid catalysts like TiO₂/SO₄²⁻ is a prime example of a greener approach to esterification. asianpubs.org
Another green strategy involves the use of a one-pot synthesis, which can simplify the process, reduce energy consumption, and minimize waste. For instance, a one-pot method for synthesizing methyl benzoylformate from benzoyl cyanide has been developed, which simplifies the process flow and reduces production energy consumption. google.com Furthermore, research into using water as a solvent and employing catalytic systems like HBr/H₂O₂ for the oxidation of styrenes to benzoylformic acids, which can then be esterified, represents another avenue for greener synthesis. asianpubs.org
Advanced Synthetic Routes and Strategies for Aryl Ketoester Scaffolds
Beyond the direct esterification of pre-formed benzoylformic acids, several advanced synthetic strategies can be employed to construct the aryl ketoester scaffold of this compound. These methods often offer alternative starting points and can be advantageous in certain synthetic contexts.
One notable approach is the oxidation of aryl acetic esters. pku.edu.cn This method involves the direct conversion of a readily available aryl acetic ester to the corresponding aryl α-keto ester. pku.edu.cn Another strategy involves the reaction of Grignard reagents with reagents like diethyl oxalate (B1200264) or ethyl α-oxo-1H-imidazole-1-acetate, although this can be limited by the functional group tolerance in the Grignard reagent preparation. pku.edu.cn
More recent advancements include one-pot conversions of aryl acetic esters to aryl α-keto esters through diazo transfer followed by oxidation. pku.edu.cn Additionally, methods such as the Friedel-Crafts acylation, the hydrolysis and esterification of alkyl cyanides, and various cross-coupling reactions have been reported for the synthesis of aryl α-keto esters. aurigeneservices.com A novel one-pot [4+2] benzannulation reaction of α-cyano-β-methylenones and ynediones has also been disclosed for the construction of densely functionalized aryl α-keto esters. researchgate.net
A new process for synthesizing methyl benzoylformate starts from acetophenone, which reacts with methyl nitrite (B80452) in the presence of hydrogen chloride to form 2,2-dimethoxyacetophenone. This intermediate is then halogenated and subsequently eliminates a molecule of alkyl halide to yield the final product. patsnap.com
Table 3: Overview of Advanced Synthetic Routes to Aryl Ketoesters
| Synthetic Strategy | Starting Materials | Key Transformation | Reference |
| Oxidation of Aryl Acetic Esters | Aryl Acetic Esters | Direct Oxidation | pku.edu.cn |
| Grignard Reaction | Grignard Reagents, Diethyl Oxalate | Nucleophilic Acyl Substitution | pku.edu.cn |
| One-Pot Diazo Transfer/Oxidation | Aryl Acetic Esters | Diazo Transfer, Oxidation | pku.edu.cn |
| Friedel-Crafts Acylation | Aromatic Compounds, Oxalyl Chloride | Electrophilic Aromatic Substitution | aurigeneservices.com |
| One-Pot Benzannulation | α-Cyano-β-methylenones, Ynediones | [4+2] Cycloaddition | researchgate.net |
| From Acetophenone | Acetophenone, Methyl Nitrite | Nitrosation, Halogenation, Elimination | patsnap.com |
Elucidation of Reaction Mechanisms and Chemical Transformations of Methyl 4 Methoxy 3 Methylbenzoylformate
Photochemical Reaction Pathways: Norrish Type I Cleavage in Benzoylformate Photoinitiators
Benzoylformate derivatives, including methyl 4-methoxy-3-methylbenzoylformate, are recognized as efficient Type I photoinitiators. polymerinnovationblog.com Upon absorption of light, typically in the UV or near-visible region, these molecules undergo a characteristic Norrish Type I cleavage, a homolytic scission of the carbon-carbon bond between the carbonyl group and the adjacent keto group. wikipedia.orgyoutube.com This process is fundamental to their application in photopolymerization, as it generates the radical species necessary to initiate the polymerization cascade. nih.gov
Radical Generation Mechanisms in LED-Induced Photopolymerization Systems
In the context of modern photopolymerization techniques, which increasingly utilize light-emitting diodes (LEDs) as light sources, the efficient generation of radicals is paramount. mdpi.com For this compound, the process begins with the absorption of a photon, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁). Subsequently, through a process known as intersystem crossing, the molecule can transition to a more stable triplet state (T₁). wikipedia.org
It is from this triplet state that the crucial α-cleavage, or Norrish Type I reaction, occurs. wikipedia.org This homolytic bond scission results in the formation of two distinct radical species: a benzoyl radical (in this case, a 4-methoxy-3-methylbenzoyl radical) and a methoxycarbonyl radical. youtube.com These highly reactive radicals can then initiate the polymerization of monomers, such as acrylates, by adding to their double bonds and creating a new radical center, thus propagating the polymer chain. nih.gov
The general mechanism for radical generation can be summarized as follows:
Excitation: this compound + hν → [this compound]* (S₁)
Intersystem Crossing: [this compound]* (S₁) → [this compound]* (T₁)
Norrish Type I Cleavage: [this compound]* (T₁) → (4-methoxy-3-methylbenzoyl)• + •COOCH₃
Initiation: (4-methoxy-3-methylbenzoyl)• + Monomer → Polymer Chain
Influence of Aryl Substituents on Photoreactivity and Quantum Yields
The nature and position of substituents on the aromatic ring of benzoylformate photoinitiators significantly influence their photoreactivity and the quantum yield of radical generation. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the phenyl ring of this compound play a crucial role in this regard.
The methoxy group, being an electron-donating group at the para position, can enhance the absorption of light, particularly at longer wavelengths, making the initiator more suitable for use with LED light sources. researchgate.netwikipedia.org This electron-donating character also affects the energy of the excited states and can influence the rate of intersystem crossing and α-cleavage. cdnsciencepub.com The methyl group, also an electron-donating group, further contributes to this effect. cdnsciencepub.com The Hammett equation can be used to classify the electronic effects of these substituents, with the para-methoxy group being a strong electron-donating group and the meta-methyl group having a weaker electron-donating effect. wikipedia.org
| Substituent | Position | Electronic Effect | Influence on Photoreactivity |
| Methoxy (-OCH₃) | para | Electron-donating | Enhances light absorption, can increase cleavage rate |
| Methyl (-CH₃) | meta | Electron-donating | Further enhances electron density of the ring |
This table provides a qualitative summary of the influence of the aryl substituents on the photoreactivity of this compound.
Decarboxylation Reactions Post-Photocleavage in Benzoylformate Derivatives
Following the initial Norrish Type I cleavage, the resulting acyl radical (4-methoxy-3-methylbenzoyl radical) can undergo subsequent reactions, most notably decarboxylation. wikipedia.org This process involves the loss of a molecule of carbon monoxide (CO) to form a new aryl radical. wikipedia.org
(4-methoxy-3-methylbenzoyl)• → (4-methoxy-3-methylphenyl)• + CO
This secondary fragmentation is a common pathway for acyl radicals and generates a different radical species that can also initiate polymerization. The propensity for decarboxylation depends on the stability of the resulting aryl radical. In some cases, both the initial benzoyl radical and the subsequent aryl radical can contribute to the initiation of polymerization, leading to a more complex and potentially more efficient initiation process.
Advanced Organic Reactions of the α-Ketoester Moiety
Beyond its photochemical reactivity, the α-ketoester functionality in this compound is a versatile platform for a range of advanced organic transformations. The two adjacent carbonyl groups create a unique electronic environment, making the molecule susceptible to both reductive and oxidative pathways.
Reductive Transformations and Product Manifolds
The reduction of the α-ketoester moiety can lead to a variety of valuable products, primarily α-hydroxy esters and vicinal diols, depending on the reaction conditions and the reducing agent employed.
Reduction to α-Hydroxy Esters:
The selective reduction of the ketone carbonyl group in the presence of the ester is a common transformation. This can be achieved using various reducing agents, such as sodium borohydride, often in alcoholic solvents. rsc.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic keto-carbonyl carbon, followed by protonation of the resulting alkoxide to yield the α-hydroxy ester.
Mechanism:
Nucleophilic attack of hydride on the keto-carbonyl carbon.
Formation of an alkoxide intermediate.
Protonation of the alkoxide to yield the α-hydroxy ester.
The diastereoselective reduction of chiral α-ketoamides derived from proline esters has been shown to be influenced by the solvent system, with mixed hydroxylic and non-hydroxylic solvents providing higher asymmetric induction. rsc.org
Reduction to Vicinal Diols:
More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the ketone and the ester functionalities to afford a 1,2-diol. This transformation proceeds through the initial reduction of the ketone to a hydroxyl group, followed by the reduction of the ester to a primary alcohol. The synthesis of α,ω-diols from biomass-derived platform molecules highlights the utility of such reductive pathways. mdpi.com
| Reducing Agent | Product Manifold |
| Sodium Borohydride (NaBH₄) | α-Hydroxy Ester |
| Lithium Aluminum Hydride (LiAlH₄) | 1,2-Diol |
This table summarizes the primary products obtained from the reduction of the α-ketoester moiety with common reducing agents.
Oxidative Pathways and Mechanistic Considerations
The α-ketoester moiety can also undergo oxidative transformations, including oxidative cleavage and oxidative decarboxylation, leading to the formation of carboxylic acids and other oxygenated products.
Oxidative Cleavage:
Strong oxidizing agents can cleave the carbon-carbon bond between the two carbonyl groups. For instance, treatment with alkaline hydrogen peroxide can lead to the formation of a carboxylic acid and a carbonate derivative. oup.com The mechanism can involve the nucleophilic attack of a hydroperoxide anion on one of the carbonyl carbons, followed by rearrangement and cleavage. Ozonolysis is another powerful method for the oxidative cleavage of C=C double bonds, and under oxidative workup conditions (e.g., with H₂O₂), it can convert aldehydes to carboxylic acids. masterorganicchemistry.comlibretexts.org While not directly applicable to the C-C single bond in the α-ketoester, it illustrates the principle of oxidative cleavage.
Oxidative Decarboxylation:
Oxidative decarboxylation is a reaction where a carboxyl group is removed as carbon dioxide through an oxidative process. wikipedia.orgresearchgate.net In the context of α-keto acids, this is a fundamental biochemical reaction, often involving cofactors like thiamine (B1217682) pyrophosphate (TPP). nih.gov While not a direct reaction of the ester, hydrolysis of the methyl ester in this compound would yield the corresponding α-keto acid, which could then be susceptible to oxidative decarboxylation. This process typically involves the oxidation of the keto group and the loss of the carboxyl group as CO₂. researchgate.net
Nucleophilic Acyl Substitution and Ester Exchange Reactions
The general mechanism proceeds via a tetrahedral intermediate. mcmaster.ca The reactivity of the carbonyl carbon is influenced by the electron-donating methoxy group and the electron-withdrawing adjacent benzoyl group, as well as the substituents on the aromatic ring.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield 4-methoxy-3-methylbenzoylformic acid. chemicalbook.com In basic conditions, such as with sodium hydroxide (B78521), the reaction involves the attack of a hydroxide ion on the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion. A final protonation step during workup yields the carboxylic acid. longchangchemical.com
Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines can produce the corresponding amides. This reaction follows the general nucleophilic acyl substitution pathway where the amine acts as the nucleophile. libretexts.orgchemguide.co.ukyoutube.comyoutube.com Due to the possibility of the newly formed amine product acting as a nucleophile itself, a mixture of products can sometimes be obtained unless reaction conditions are carefully controlled, for instance, by using a large excess of the amine nucleophile. chemguide.co.uk
Ester Exchange (Transesterification): Ester exchange, or transesterification, is the process of converting one ester into another by reacting it with an alcohol. google.com This reaction can be catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester, Alkyl 4-methoxy-3-methylbenzoylformate, and methanol (B129727). rsc.org To drive the equilibrium towards the product, the alcohol reactant is typically used in a large excess. google.comrsc.org
Below is a table illustrating hypothetical transesterification reactions for this compound with different alcohols under acidic catalysis.
| Reactant Alcohol | Catalyst | Expected Product | Byproduct |
| Ethanol | H₂SO₄ | Ethyl 4-methoxy-3-methylbenzoylformate | Methanol |
| Propan-2-ol | H₂SO₄ | Isopropyl 4-methoxy-3-methylbenzoylformate | Methanol |
| Benzyl alcohol | H₂SO₄ | Benzyl 4-methoxy-3-methylbenzoylformate | Methanol |
| This table presents hypothetical reaction outcomes based on established principles of transesterification. |
Reactions Involving Dialkoxycarbenes and 1,2-Group Migration
Reactions with Dialkoxycarbenes: Dialkoxycarbenes are nucleophilic carbenes that can be generated from the thermolysis of 2,5-dihydro-1,3,4-oxadiazole precursors. mcmaster.cacdnsciencepub.com These carbenes can react with carbonyl groups. While specific research on the reaction of dialkoxycarbenes with this compound is not available, a plausible reaction pathway can be proposed based on known reactivity.
The nucleophilic dialkoxycarbene, for instance, dimethoxycarbene, could attack one of the electrophilic carbonyl carbons of the benzoylformate molecule. Attack at the ketone carbonyl is plausible, potentially leading to the formation of a transient dialkoxyoxirane intermediate. cdnsciencepub.com Such intermediates are often unstable and can undergo further rearrangements or reactions. cdnsciencepub.com
1,2-Group Migration: Rearrangements involving a 1,2-migration are common in organic chemistry, often proceeding through radical or ionic intermediates. For a molecule like this compound, photochemical conditions could potentially induce such a rearrangement. Phenylglyoxylates are known to be photochemically active. chemicalbook.comacs.org For instance, Norrish-type reactions could lead to the formation of radical intermediates. A 1,2-acyl migration could theoretically occur in such an intermediate, although this remains a hypothetical pathway in the absence of specific experimental studies. A study on the 1,2-acyloxy rearrangement in β-(acyloxy)ethyl radicals found that the reaction proceeds through a five-membered ring transition state. rsc.org While the system is different, it highlights the possibility of such intramolecular shifts under the right conditions.
Advanced Applications in Chemical Synthesis and Materials Science for Methyl 4 Methoxy 3 Methylbenzoylformate
Strategic Intermediate in Fine Chemical and Pharmaceutical Synthesis
The 4-methoxy-3-methylbenzoyl chemical scaffold is a versatile building block in organic synthesis. chemimpex.com Its unique structure is leveraged for incorporation into a variety of formulations, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. chemimpex.com The reactivity of this structural class allows for its use in creating more complex molecules tailored for specific biological or material functions.
Derivatives of the 4-methoxy-3-methylbenzoyl structure are pivotal in medicinal chemistry and drug discovery. For instance, compounds with a 3-methoxy-4-hydroxybenzoic acid or methyl 3-hydroxy-4-methoxybenzoate backbone serve as starting materials for the synthesis of potent protein kinase inhibitors like Bosutinib and Gefitinib, which are used in cancer therapy. mdpi.commdpi.comnih.gov The synthesis process for these drugs often involves multiple steps, including esterification, alkylation, nitration, reduction, and cyclization, highlighting the role of the initial benzoate (B1203000) derivative as a crucial precursor. mdpi.commdpi.com
Furthermore, research into novel inhibitors for the presynaptic choline (B1196258) transporter (CHT) has identified active compounds based on a 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) structure, which is derived from a related benzoic acid scaffold. nih.gov These findings underscore the importance of the methoxy-benzoate motif in developing drug-like scaffolds for new therapeutic agents. nih.gov Similarly, related structures like methyl 4-methoxyacetoacetate are key intermediates in the synthesis of modern antiviral drugs. google.com The synthesis of various fatty acid amides with antimicrobial properties has also utilized derivatives of 4-methoxybenzylamine, demonstrating the broad utility of this chemical family in creating bioactive molecules. nih.gov
In the realm of agrochemicals, benzoate derivatives are important intermediates. Specifically, methyl 3-methoxy-4-methylbenzoate is noted as a versatile building block for synthesizing various organic compounds, including those with applications in agriculture. Its capacity to undergo reactions like oxidation and electrophilic aromatic substitution makes it a valuable precursor. The broader 4-Methoxy-3-methylbenzoic acid structure is also recognized for its role as an intermediate in producing agrochemicals. chemimpex.com
Beyond agriculture, these compounds are integral to the specialty chemicals sector. 4-Methoxy-3-methylbenzoic acid is used in formulating specialty polymers to enhance thermal and mechanical properties for coatings and adhesives. chemimpex.com It also serves as an intermediate in the production of dyes and pigments. chemimpex.com The related compound, methyl 3-methoxy-4-methylbenzoate, is employed in the manufacturing of fragrances and flavorings due to its aromatic characteristics.
Design and Performance as a Photoinitiator in Polymer Technology
Methyl benzoylformate and its derivatives have been identified as highly efficient Norrish Type I photoinitiators, which are compounds that cleave into free radicals upon light exposure to initiate polymerization. chemimpex.comnih.gov These molecules are particularly effective for curing processes initiated by UV or visible light from sources like LEDs. chemimpex.com Their performance has led to significant advancements in polymer technology, especially in applications requiring deep curing and high efficiency.
Methyl benzoylformate derivatives are effective at initiating the free radical photopolymerization of acrylate (B77674) monomers. chemimpex.com Upon irradiation, they undergo a unimolecular bond cleavage to generate the radicals necessary to start the polymerization chain reaction. nih.govgoogle.com Studies have shown that specifically designed methyl benzoylformate derivatives can efficiently initiate the polymerization of acrylates when exposed to LED light sources, for example, at a wavelength of 405 nm. chemimpex.com The initiation efficiency of these compounds can be predicted and optimized through computational simulations, which analyze factors like bond dissociation energy and triplet energy. chemimpex.com Their effectiveness makes them a viable alternative to other commercial photoinitiators for curing acrylate-based systems used in coatings and 3D printing. chemimpex.comresearchgate.net
| Research Finding | Monomer System | Light Source | Result | Citation |
| Efficient Initiation | Acrylate Monomers | LED @ 405 nm | Dimethyl 1,4-dibenzoylformate (a derivative) effectively initiated free radical photopolymerization. | chemimpex.com |
| High Reactivity | (Meth)acrylates | Near UV/Visible LED | A triazine-based initiator showed better performance than some commercial options for methacrylate (B99206) polymerization under air. | researchgate.net |
| Controlled Kinetics | Methyl Acrylate | UV Light | The rate of polymerization varies with monomer and initiator concentration, as well as light intensity. | sigmaaldrich.com |
A significant challenge in photopolymerization is achieving uniform curing through thick layers of material, as light intensity diminishes with depth. Methyl benzoylformate derivatives have been successfully applied to overcome this issue. chemimpex.comnih.gov Due to their specific light absorption characteristics—namely, weak absorption at longer wavelengths like 405 nm—they allow light to penetrate deeper into the resin. chemimpex.comnih.gov This property enables the development of deep-layer photocuring systems. Research has demonstrated that using these photoinitiators can achieve a curing depth of up to 6.5 cm after just 30 seconds of irradiation with a 405 nm LED. chemimpex.comnih.gov This capability is a significant advance for applications requiring the rapid curing of thick or highly filled materials. chemimpex.com
The increasing use of water-based formulations in applications like hydrogels for biomedical uses has driven the need for water-soluble photoinitiators. mdpi.com While many traditional photoinitiators are only soluble in organic solvents, research has focused on modifying their chemical structures to improve water solubility. mdpi.com This often involves adding hydrophilic groups, such as hydroxyls or ionic substitutes, to the molecule. mdpi.com In this context, water-soluble photoinitiators based on benzoylformic acid have been developed, enabling their use in aqueous systems for applications like deep-layer photopolymerization in water-based media. chemimpex.com This expands the applicability of benzoylformate-based initiators to the growing fields of biocompatible materials and environmentally friendly coatings. mdpi.com
Computational Chemistry and Theoretical Investigations of Methyl 4 Methoxy 3 Methylbenzoylformate
Electronic Structure and Conformational Analysis via Quantum Mechanical Methods
Quantum mechanical methods are central to elucidating the electronic structure and preferred three-dimensional arrangement of molecules. These computational approaches allow for a detailed examination of molecular orbitals, energy landscapes, and geometric parameters.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable, low-energy three-dimensional structure of a molecule. researchgate.netscielo.org.mx This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. scielo.org.mx For Methyl 4-methoxy-3-methylbenzoylformate, DFT calculations, often using functionals like B3LYP or WB97XD combined with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. researchgate.netnih.gov
Table 1: Representative Geometric Parameters Calculated via DFT for Aromatic Esters This table presents typical calculated values for bond lengths and angles in structures related to this compound. The exact values for the title compound would require a specific DFT calculation.
| Parameter | Functional Group | Typical Calculated Value |
| Bond Length (Å) | ||
| C=O (carbonyl) | Ketone | 1.21 - 1.23 Å |
| C-O (ester) | Ester | 1.33 - 1.36 Å |
| C-C (aromatic) | Benzene (B151609) Ring | 1.39 - 1.41 Å |
| C-O (methoxy) | Anisole (B1667542) | 1.36 - 1.38 Å |
| Bond Angle (°) | ||
| C-C(O)-C | Ketone | 118 - 122° |
| O=C-O | Ester | 123 - 126° |
| C-O-C | Methoxy (B1213986) Ether | 117 - 119° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net In this compound, the electron-donating methoxy group and the electron-withdrawing benzoylformate group significantly influence the electronic landscape. DFT calculations would likely show that the HOMO is primarily localized on the electron-rich 4-methoxy-3-methylphenyl moiety, while the LUMO is concentrated on the electron-deficient α-keto ester portion of the molecule. This separation of frontier orbitals is characteristic of donor-π-acceptor systems.
Table 2: Illustrative Frontier Orbital Energies and Energy Gaps from DFT Calculations This table provides example values for related aromatic compounds to illustrate the concept. Specific values for this compound would result from a dedicated computational study.
| Compound Feature | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Aromatic Ketone | -6.5 to -7.5 | -1.5 to -2.5 | 4.0 - 5.5 |
| Donor-Substituted Benzene | -5.0 to -6.0 | -0.5 to -1.5 | 4.0 - 5.0 |
Conformational Landscape and Stability Studies
Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. A comprehensive understanding of the conformational landscape involves mapping the potential energy surface (PES) by systematically rotating these bonds. ufms.br For this compound, the key dihedral angles to investigate are the rotation around the C(aryl)-C(carbonyl) bond and the C(aryl)-O(methoxy) bond.
Computational studies on similar molecules, such as anisole and its derivatives, have shown that the methoxy group can adopt different orientations (e.g., planar or perpendicular) relative to the benzene ring, with the planar conformation generally being more stable. colostate.edu The rotation of the benzoylformate group relative to the phenyl ring would likely reveal multiple local energy minima, corresponding to different stable conformers (e.g., s-trans and s-cis). ufms.br By calculating the relative energies of these conformers, it is possible to determine the most stable structure and the energy barriers to interconversion, which influences the compound's bulk properties. ufms.br
Theoretical Modeling of Photochemical and Thermal Reaction Pathways
Computational chemistry is an invaluable tool for investigating reaction mechanisms, particularly for photochemical processes that involve electronically excited states. These models can predict the most likely pathways for reactions initiated by light or heat.
For many aromatic ketones, photochemical reactions proceed through a triplet excited state (T₁). Two critical parameters that govern the reactivity of this state are the triplet state energy (ET) and the triplet bond dissociation energy (BDE). ET is the energy of the molecule in its lowest triplet state relative to its ground state. The BDE in the triplet state corresponds to the energy required to break a specific bond (e.g., the C-C bond alpha to the carbonyl) while the molecule is in that excited state.
In the context of methyl benzoylformate derivatives, which are known to function as Norrish Type I photoinitiators, these values are used to predict their efficiency. acs.org The key reaction is the α-cleavage of the bond between the carbonyl carbon and the aromatic carbon. The feasibility of this cleavage is often assessed by calculating the cleavage exothermy (ΔH), which can be estimated from ET and BDE. acs.org A more negative ΔH value typically correlates with a higher photoinitiation capability. acs.org
Table 3: Representative Energy Values for Photochemical Analysis of Aromatic Ketones This table contains example values for related compounds. The specific values for this compound would require targeted calculations.
| Parameter | Description | Typical Value Range (kcal/mol) |
| ET (Triplet Energy) | Energy of the T₁ state above the ground state. | 65 - 75 |
| BDE (Bond Dissociation Energy) | Energy to cleave the C(aryl)-C(CO) bond in the T₁ state. | 5 - 15 |
| ΔH (Cleavage Exothermy) | Estimated as ET - BDE. A predictor of photoreactivity. | 50 - 70 |
Simulation of Photolysis Mechanisms and Excited State Dynamics
The simulation of photolysis mechanisms involves mapping the potential energy surfaces of the relevant electronic states. Upon absorption of light, this compound would be promoted from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing (ISC) to the lower-energy triplet state (T₁).
Computational methods like time-dependent density functional theory (TD-DFT) are used to explore the geometries and energies of these excited states. nih.gov Simulations can trace the entire reaction pathway, from photoexcitation to the formation of radical products via α-cleavage (a Norrish Type I reaction). This process generates a benzoyl radical and a methoxycarbonyl radical, which can initiate polymerization. acs.org Furthermore, these simulations can investigate competing deactivation pathways, such as fluorescence (emission from S₁) or phosphorescence (emission from T₁), and non-radiative decay back to the ground state, providing a complete picture of the molecule's behavior upon irradiation. nih.govrsc.org
Regioselectivity and Stereoselectivity Predictions in Reactivity of this compound
Computational chemistry provides powerful tools to predict the outcomes of chemical reactions, offering insights into both the regioselectivity and stereoselectivity of molecules like this compound. Through the calculation of transition state energies, electron density distributions, and steric hindrance, it is possible to forecast the most probable reaction products under various conditions.
Regioselectivity in Electrophilic Aromatic Substitution
The benzene ring of this compound possesses two substituents, a methoxy group at position 4 and a methyl group at position 3. Both of these groups are known as activating, ortho-para directors in electrophilic aromatic substitution reactions. The methoxy group is a strong activating group due to its ability to donate electron density to the ring through resonance. The methyl group is a weaker activating group, operating primarily through an inductive effect.
When two substituents are present on a benzene ring, their directing effects can either be reinforcing or antagonistic. In the case of this compound, the directing effects of the methoxy and methyl groups are cooperative. The positions ortho to the methoxy group are 3 and 5, and the para position is blocked by the methylbenzoylformate moiety. The positions ortho to the methyl group are 2 and 4, and the para position is 6. The methoxy group strongly activates the positions ortho to it (positions 3 and 5), while the methyl group activates its ortho positions (2 and 4) and para position (6).
Computational models, such as those employing Density Functional Theory (DFT), can be used to calculate the activation energies for electrophilic attack at each of the available positions on the benzene ring. These calculations typically involve modeling the transition state of the reaction between the aromatic compound and an electrophile. The position with the lowest calculated activation energy is predicted to be the major product.
For this compound, the primary sites for electrophilic attack are positions 2, 5, and 6. The combined activating effect of the 4-methoxy and 3-methyl groups makes the ring highly nucleophilic. The methoxy group, being the stronger activator, will have a more dominant directing effect. Therefore, position 5, which is ortho to the strong activating methoxy group, is expected to be highly favored. Position 2 is ortho to the methyl group and meta to the methoxy group, while position 6 is para to the methyl group and meta to the methoxy group.
Below is a hypothetical data table based on established principles of substituent effects, illustrating the predicted relative activation energies for electrophilic attack at the available positions. Lower values indicate a more favorable reaction.
Predicted Relative Activation Energies for Electrophilic Aromatic Substitution
| Position of Attack | Directing Influence of 4-Methoxy Group | Directing Influence of 3-Methyl Group | Combined Effect | Predicted Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |
|---|---|---|---|---|---|
| 2 | Meta | Ortho | Moderately Activated | 18-22 | Minor |
| 5 | Ortho | Meta | Strongly Activated | 12-15 | Major |
| 6 | Meta | Para | Moderately Activated | 17-20 | Minor |
Note: The activation energy values are illustrative and represent the expected trend based on theoretical principles. Actual values would require specific DFT calculations for a given electrophile.
Stereoselectivity in Nucleophilic Addition to the Carbonyl Group
The benzoylformate moiety of this compound contains a prochiral α-keto group, which can undergo nucleophilic attack to form a chiral center. The stereochemical outcome of such a reaction, leading to either the (R) or (S) enantiomer of the resulting alcohol, can be predicted using computational methods. These predictions are based on the analysis of the transition state energies for the approach of the nucleophile from the two different faces of the carbonyl group.
The stereoselectivity is often governed by the principles of steric and electronic control. The conformation of the α-ketoester can significantly influence the accessibility of the carbonyl carbon to the incoming nucleophile. Studies on similar α-ketoesters have shown that they can exist in either an s-cis or s-trans conformation, with the s-trans often being more stable.
Computational models can be employed to determine the most stable conformation of this compound and then to calculate the transition state energies for the nucleophilic attack on each face of the carbonyl group for both conformers. The difference in these transition state energies (ΔΔG‡) can be used to predict the diastereomeric or enantiomeric excess of the product.
A hypothetical scenario for the nucleophilic addition of a generic nucleophile (Nu-) to the carbonyl group is presented in the table below. The transition state energies are calculated for the attack from the Re and Si faces of the carbonyl, leading to the formation of the two possible stereoisomers.
Predicted Transition State Energies for Nucleophilic Addition
| Conformer | Face of Attack | Transition State Energy (kcal/mol) | Predicted Product Stereoisomer | Predicted Outcome |
|---|---|---|---|---|
| s-trans (more stable) | Re | 25.2 | (R)-alcohol | Major |
| Si | 26.8 | (S)-alcohol | Minor | |
| s-cis (less stable) | Re | 27.5 | (R)-alcohol | Minor |
| Si | 27.1 | (S)-alcohol | Major |
Note: The energy values are illustrative and would be determined through specific ab initio or DFT calculations. The predicted outcome assumes the reaction is under kinetic control.
The steric bulk of the 3-methyl group on the benzene ring may also play a role in directing the approach of the nucleophile, potentially favoring attack from the less hindered face. Detailed computational analysis, including the modeling of solvent effects, would be necessary to provide a more precise prediction of the stereochemical outcome.
Advanced Spectroscopic and Analytical Methodologies in Research on Methyl 4 Methoxy 3 Methylbenzoylformate
Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation
Spectroscopic methods provide the molecular-level detail necessary to understand the intricate processes that occur upon photoexcitation of Methyl 4-methoxy-3-methylbenzoylformate.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of both the starting material, this compound, and its photoproducts. In studies of related benzoylformate esters, such as methyl benzoylformate, NMR has been instrumental in identifying the products formed after prolonged photolysis. For instance, in the photolysis of methyl benzoylformate in methanol (B129727), NMR analysis of the resulting white crystalline solid was consistent with the formation of dimethyl-2,3-dihydroxy-2,3-diphenyl succinate, identified by its characteristic chemical shifts. cdnsciencepub.com
By acquiring NMR spectra at various time intervals during the photolysis of this compound, researchers can monitor the disappearance of the parent compound and the appearance of photoproducts. This allows for the determination of reaction kinetics and helps to build a comprehensive picture of the reaction pathway. The specific substitution pattern of this compound, with its methoxy (B1213986) and methyl groups on the aromatic ring, would result in a unique ¹H and ¹³C NMR spectrum, providing distinct signals that can be used for unambiguous structural assignment.
Table 1: Illustrative ¹H NMR Chemical Shifts for Photoproducts of a Benzoylformate Ester
| Functional Group | Illustrative Chemical Shift (ppm) | Multiplicity |
| -OCH₃ (ester) | 3.85 | singlet |
| -OH | 4.90 | singlet |
| Aromatic-H | 7.15 | singlet |
Note: Data is illustrative and based on the photoproduct of methyl benzoylformate. cdnsciencepub.com The exact chemical shifts for products of this compound would vary.
High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification and Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise mass determination of molecules, enabling the identification of unknown photoproducts and providing insights into reaction mechanisms. The high accuracy of HRMS allows for the determination of the elemental composition of the photoproducts of this compound. This information is crucial for distinguishing between potential products with the same nominal mass.
In the context of benzoylformate photochemistry, HRMS can be used to identify products resulting from key mechanistic steps, such as intramolecular hydrogen abstraction (Norrish Type II reaction) or intermolecular reactions with solvents or other molecules. For example, in the presence of oxygen, the photolysis of substituted benzoylformate esters can lead to the formation of the corresponding benzoic acid. acs.org HRMS would be able to confirm the presence of this product by providing its exact mass.
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the direct detection of species with unpaired electrons, such as free radicals. The photochemistry of benzoylformates is known to involve radical intermediates. cdnsciencepub.com Upon absorption of light, benzoylformate esters can undergo cleavage to form radical pairs.
In the case of this compound, ESR spectroscopy would be employed to detect and characterize the benzoyl and other radical intermediates formed during photolysis. By analyzing the ESR spectrum, information about the structure, conformation, and electronic environment of the radical species can be obtained. The study of related systems has suggested the involvement of 1,4-biradicals in the decay process, which could potentially be detected by time-resolved ESR techniques. cdnsciencepub.comcapes.gov.br
Photophysical Characterization Techniques
Understanding the photophysical properties of this compound is essential for evaluating its potential as a photoinitiator and for comprehending its photochemical behavior.
Steady-State Photolysis for Photoinitiator Efficiency Assessment and Mechanistic Probing
Steady-state photolysis experiments are fundamental for determining the quantum yield of a photochemical reaction, which is a measure of its efficiency. By irradiating a solution of this compound with light of a specific wavelength and measuring the rate of disappearance of the reactant or the rate of formation of a product, the quantum yield can be calculated. Studies on various alkyl benzoylformates have been conducted using quantum yield techniques to assess their photodecomposition. cdnsciencepub.comcapes.gov.br
These experiments are also crucial for probing the reaction mechanism. For example, the effect of solvent, oxygen, and the presence of quenchers on the quantum yield can provide valuable information about the nature of the excited states and the intermediates involved. It has been noted that for some benzoylformates, highly absorbing products can form, which necessitates extrapolating quantum yields to "zero conversion" conditions to obtain accurate values. cdnsciencepub.com
Table 2: Representative Triplet Lifetimes for Alkyl Benzoylformates
| Compound | Triplet Lifetime (ns) | Solvent |
| Methyl benzoylformate | 670 | 1:4 chlorobenzene: n-heptane |
| Ethyl benzoylformate | 500 | 1:4 chlorobenzene: n-heptane |
| Isopropyl benzoylformate | 310 | 1:4 chlorobenzene: n-heptane |
Note: Data from a study on related alkyl benzoylformates. cdnsciencepub.comcapes.gov.br The triplet lifetime of this compound would be influenced by its specific substituents.
UV-Visible Spectroscopy for Absorption Characteristics of Benzoylformate Chromophores
UV-Visible spectroscopy is used to determine the absorption characteristics of a molecule. The UV-Visible spectrum of this compound reveals the wavelengths of light it absorbs, which is essential for designing photochemical experiments and for understanding its light-harvesting properties. The benzoylformate chromophore is the part of the molecule responsible for light absorption in the UV region.
The position and intensity of the absorption bands are influenced by the substituents on the aromatic ring. The presence of the electron-donating methoxy group at the 4-position and the methyl group at the 3-position on the benzene (B151609) ring of this compound are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted methyl benzoylformate. This shift would make the molecule more sensitive to longer wavelengths of light. For instance, a related substituted benzoylformate, (2,4-dimethoxybenzoyl)formate, exhibits absorption maxima at approximately 282 nm. acs.org During photolysis, UV-Visible spectroscopy can also be used to monitor the reaction progress by observing the changes in the absorption spectrum as the starting material is consumed and photoproducts are formed. cdnsciencepub.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-methoxy-3-methylbenzoylformate, and what methodological considerations are critical for reproducibility?
- Answer : The synthesis typically involves esterification or coupling reactions. For example, triazine-based intermediates (e.g., 1,3,5-triazin-2-yl derivatives) are synthesized via nucleophilic aromatic substitution under controlled temperatures (e.g., 45°C) and inert atmospheres . Key steps include:
- Stepwise functionalization : Introducing methoxy and methyl groups via alkoxy or alkyl halide precursors.
- Esterification : Using methylating agents (e.g., methyl iodide) in the presence of bases like potassium carbonate.
- Purification : Column chromatography (hexane/EtOH ratios) and recrystallization to achieve >95% purity.
- Critical parameters : Reaction time (1–2 hours), solvent polarity, and stoichiometric control to avoid byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer : A combination of spectroscopic and crystallographic methods ensures structural validation:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and ester linkage integrity. Methoxy groups typically resonate at δ 3.7–3.9 ppm .
- Mass spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray crystallography : Single-crystal analysis (R factor <0.1) to resolve stereochemical ambiguities, as demonstrated for structurally analogous esters .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Answer : Systematic optimization involves:
- Temperature modulation : Elevated temperatures (45–50°C) accelerate triazine formation but may degrade sensitive intermediates. Lower temperatures (25–30°C) favor selectivity in esterification .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance coupling efficiency.
- In situ monitoring : TLC or HPLC to track intermediate stability and adjust reagent addition rates .
Q. What mechanistic insights explain competing pathways during the synthesis of this compound?
- Answer : Competing pathways arise from:
- Nucleophilic vs. electrophilic attack : Methoxy groups direct electrophilic substitution to the para position, but steric hindrance from the methyl group may favor meta byproducts.
- Hydrolysis risks : Ester groups are prone to hydrolysis under acidic/basic conditions; anhydrous solvents (e.g., THF) and controlled pH (6–7) mitigate this .
Q. How can structural analogs of this compound be leveraged in medicinal chemistry?
- Answer : Analog design focuses on bioisosteric replacements:
- Pharmacophore modification : Replacing the methoxy group with halogens (e.g., F, Cl) to enhance metabolic stability .
- Biological activity screening : Assays for antimicrobial or enzyme inhibition (e.g., COX-2) using microplate readers and IC₅₀ calculations .
- SAR studies : Correlating substituent electronegativity with activity, as seen in benzoylformate-derived kinase inhibitors .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Answer : Discrepancies often stem from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points. Single-crystal XRD resolves this .
- Impurity profiles : Trace solvents (e.g., EtOAc) lower observed melting points. Purity validation via HPLC (≥99% area) is critical .
- Instrument calibration : NMR chemical shifts vary with deuterated solvent batches; internal standards (e.g., TMS) ensure reproducibility .
Q. What strategies validate conflicting biological activity data for this compound derivatives?
- Answer : Resolve conflicts via:
- Dose-response reproducibility : Replicate assays across cell lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific effects.
- Positive controls : Compare with established inhibitors (e.g., aspirin for COX-2 assays) to calibrate activity thresholds .
- Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify consensus trends .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
